molecular formula C15H12FN3O3S3 B2554508 2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide CAS No. 887202-05-3

2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2554508
CAS RN: 887202-05-3
M. Wt: 397.46
InChI Key: ILDNGGJADVEGTB-UHFFFAOYSA-N
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Description

The compound “2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This type of compound is often found in various pharmaceuticals and dyes .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which it’s reacted. Benzothiazoles can participate in a variety of chemical reactions, often serving as building blocks in the synthesis of more complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

Recent studies have showcased the synthesis of novel sulfonamide derivatives, including compounds related to the chemical structure of interest, demonstrating significant cytotoxic activity against various cancer cell lines. These derivatives, by incorporating structural motifs such as benzothiazole, have been evaluated for their potential to inhibit tumor growth effectively. For example, certain derivatives have shown considerable anticancer activity against breast and colon cancer cell lines, suggesting their utility in developing new therapeutic agents (Ghorab et al., 2015; Hammam et al., 2005).

Antimicrobial and Antifungal Applications

The compound and its derivatives have also been synthesized for evaluating antimicrobial and antifungal activities. These studies aim to explore the therapeutic potential of such compounds in treating infectious diseases. Some derivatives have been screened for antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as fungi, showcasing their potential as broad-spectrum antimicrobial agents (Badiger et al., 2013; Darwish et al., 2014).

Antitumor and Kinase Inhibition Studies

Further research has explored the synthesis and evaluation of benzothiazole derivatives for antitumor activities, with some compounds showing significant inhibitory effects against specific cancer cell lines. These studies are crucial for understanding the structure-activity relationship (SAR) and developing more effective and selective anticancer therapies (Yurttaş et al., 2015; Stec et al., 2011).

Novel Synthetic Pathways and Medicinal Chemistry

Research also delves into novel synthetic pathways for creating derivatives of this compound, aiming to improve pharmacokinetic properties or enhance biological activity. Such work contributes significantly to the field of medicinal chemistry, offering insights into the design of new drugs with optimized efficacy and reduced toxicity (Hughes et al., 2005; Osmaniye et al., 2018).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promise as a therapeutic agent, future studies might focus on optimizing its activity, reducing any side effects, and exploring its mechanism of action .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S3/c16-9-1-3-10(4-2-9)23-8-14(20)19-15-18-12-6-5-11(25(17,21)22)7-13(12)24-15/h1-7H,8H2,(H2,17,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDNGGJADVEGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide

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